Myclobutanil
Overview
Description
Myclobutanil is a triazole fungicide widely used in agriculture to protect crops from fungal diseases. It functions as a steroid demethylation inhibitor, specifically targeting ergosterol biosynthesis, which is a critical component of fungal cell membranes . This compound is known for its effectiveness against a variety of fungal pathogens, making it a valuable tool in crop protection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myclobutanil involves several key steps:
Synthesis of 2-(4-chlorophenyl)hexanenitrile: This step involves the reaction of 4-chlorobenzyl cyanide with 1-bromohexane in the presence of a base such as sodium hydride.
Synthesis of 1-bromo-2-cyan-2-(4-chlorophenyl)hexane: This intermediate is prepared by bromination of 2-(4-chlorophenyl)hexanenitrile using bromine in the presence of a solvent like dichloromethane.
Synthesis of this compound: The final step involves the reaction of 1-bromo-2-cyan-2-(4-chlorophenyl)hexane with 1,2,4-triazole in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
- Use of continuous flow reactors to enhance reaction efficiency.
- Optimization of reaction conditions to maximize yield and minimize by-products.
- Implementation of purification steps such as recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Myclobutanil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of this compound can lead to the formation of dechlorinated products.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide can be used for substitution reactions.
Major Products Formed:
- Hydroxylated derivatives from oxidation.
- Dechlorinated products from reduction.
- Substituted triazole derivatives from nucleophilic substitution .
Scientific Research Applications
Myclobutanil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study triazole fungicides and their interactions with fungal enzymes.
Biology: Investigated for its effects on fungal cell membrane integrity and enzyme activity.
Medicine: Explored for potential antifungal therapies, although its use is limited due to toxicity concerns.
Industry: Widely used in agriculture to protect crops such as grapes, apples, and ornamental plants from fungal diseases
Mechanism of Action
Myclobutanil exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, this compound compromises the integrity of the fungal cell membrane, leading to impaired growth, development, and reproduction of the fungus .
Comparison with Similar Compounds
- Propiconazole
- Tebuconazole
- Difenoconazole
- Flutriafol
- Hexaconazole
Comparison:
- Propiconazole : Similar mode of action but differs in its spectrum of activity and environmental persistence.
- Tebuconazole : More effective against certain fungal species but has higher toxicity.
- Difenoconazole : Broader spectrum of activity but may lead to resistance development.
- Flutriafol : Similar efficacy but differs in its application methods and environmental impact.
- Hexaconazole : Comparable in effectiveness but varies in its solubility and persistence in soil .
Myclobutanil stands out due to its balanced efficacy, relatively lower toxicity, and moderate environmental persistence, making it a preferred choice for many agricultural applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJKXKUJVSEEFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 | |
Record name | MYCLOBUTANIL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024315 | |
Record name | Myclobutanil | |
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Molecular Weight |
288.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index] | |
Record name | MYCLOBUTANIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30020 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Myclobutanil | |
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URL | https://haz-map.com/Agents/6215 | |
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Boiling Point |
202 to 208 °C at 1 mm Hg | |
Record name | MYCLOBUTANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
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Solubility |
Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C | |
Record name | MYCLOBUTANIL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
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Vapor Pressure |
0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C | |
Record name | Myclobutanil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6215 | |
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Record name | MYCLOBUTANIL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
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Color/Form |
Pale yellow solid., Light yellow crystals | |
CAS No. |
88671-89-0 | |
Record name | MYCLOBUTANIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30020 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Myclobutanil | |
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Record name | Myclobutanil [ANSI:BSI:ISO] | |
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Record name | Myclobutanil | |
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Record name | α-n-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile | |
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Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-butyl-α-(4-chlorophenyl) | |
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Record name | MYCLOBUTANIL | |
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Record name | MYCLOBUTANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
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Melting Point |
63 to 68 °C | |
Record name | MYCLOBUTANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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